3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core with a trifluoromethyl group at the 5-position and two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the methods used for preparing similar heterocyclic compounds . The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes can also be explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules and as a probe for studying biological processes.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated heterocycles, such as:
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
- 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole .
Uniqueness
What sets 2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine apart is its specific substitution pattern and the presence of both a pyrrolo[3,2-b]pyridine core and a trifluoromethyl group. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11F3N2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3,3-dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H11F3N2/c1-9(2)5-14-6-3-4-7(10(11,12)13)15-8(6)9/h3-4,14H,5H2,1-2H3 |
InChI Key |
GLJSQBDWMKFITI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1N=C(C=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.